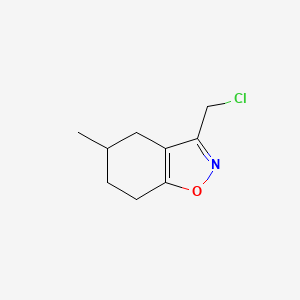

3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKJRPWWEOEPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=NO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves the chloromethylation of a precursor compound. One common method is the reaction of 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of microwave irradiation has also been explored to enhance reaction rates and yields . Industrial processes often focus on scalability and cost-effectiveness, employing robust catalysts and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or hydrogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzoxazoles.

- Oxidation reactions produce oxides or hydroxylated derivatives.

- Reduction reactions result in dechlorinated or hydrogenated benzoxazoles.

Scientific Research Applications

3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The benzoxazole ring system can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

3-(Chloromethyl)benzoxazole: Lacks the tetrahydro and methyl groups, leading to different reactivity and properties.

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole: Lacks the chloromethyl group, affecting its chemical behavior and applications.

3-(Bromomethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity in substitution reactions.

Uniqueness: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Biological Activity

3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological profile, focusing on antimicrobial, anticancer, and other relevant activities.

Chemical Structure

The chemical structure of 3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole can be represented as follows:

This structure features a benzoxazole moiety that is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Below are the key findings regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. A study on related benzoxazole compounds found selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans . The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 15 |

| Compound B | Candida albicans | 25 |

| 3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole | Bacillus subtilis | TBD |

Anticancer Activity

Several studies have reported the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. Notably, compounds similar to 3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole have shown selective toxicity towards cancer cells while sparing normal cells. The structure–activity relationship (SAR) analysis has revealed that modifications on the benzoxazole ring can enhance or diminish anticancer activity .

Case Study:

In a study assessing the cytotoxicity of benzoxazole derivatives on breast cancer cell lines (e.g., MCF-7), certain modifications led to a significant increase in activity. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoxazole Derivative A | MCF-7 | 10 |

| 3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole | MCF-7 | TBD |

Structure–Activity Relationship (SAR)

The SAR studies have indicated that the presence of electron-donating groups enhances the biological activity of benzoxazole derivatives. For example, derivatives with methoxy or dimethylamino substituents exhibited higher antibacterial and anticancer activities compared to those with electron-withdrawing groups .

Q & A

Q. What are the common synthetic routes for preparing 3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves cyclization of precursor molecules with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like zinc iodide. For example, analogous oxazole derivatives are synthesized via refluxing precursor amines with aldehydes in ethanol under acidic conditions . Optimization strategies include:

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C NMR : Focus on chemical shifts for the chloromethyl (–CH₂Cl, δ ~4.3–4.6 ppm) and tetrahydrobenzoxazole ring protons (δ ~1.5–2.8 ppm for methyl/methylene groups) .

- IR Spectroscopy : Confirm the presence of C–O–C (1240–1270 cm⁻¹) and C–Cl (650–750 cm⁻¹) stretches .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 215.06 for C₉H₁₁ClNO) and fragmentation patterns consistent with benzoxazole ring cleavage .

Q. How can researchers ensure purity during synthesis, and what analytical methods validate it?

Methodological Answer:

- Recrystallization : Use ethanol or ethyl acetate for high-purity crystalline products .

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients resolves chloromethyl derivatives from byproducts .

- TLC/GC Monitoring : Track reaction progress using Rf values (e.g., 0.5–0.7 in 3:7 ethyl acetate/hexane) and retention times .

Advanced Research Questions

Q. How do intramolecular non-bonded interactions (e.g., Cl⋯H) influence the crystal packing and stability of this compound?

Methodological Answer: X-ray crystallography reveals that steric repulsion between the chloromethyl group and adjacent hydrogens distorts bond angles (e.g., C–C–Cl angles ~113° vs. ideal 109.5°) . These interactions reduce lattice energy, leading to van der Waals-dominated crystal packing . Computational modeling (e.g., DFT) can quantify these effects by comparing calculated and experimental torsional angles .

Q. What contradictions exist in reported bioactivity data for benzoxazole derivatives, and how can experimental design resolve them?

Methodological Answer: Discrepancies in antimicrobial assays often arise from:

Q. How can computational chemistry predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize transition-state geometries for SN2 reactions (e.g., with amines/thiols) to predict activation energies .

- Hammett Constants : Correlate σ values of substituents on the benzoxazole ring with reaction rates .

- MD Simulations : Model solvation effects (e.g., in DMF vs. water) to assess solvent-dependent reactivity .

Tables for Key Data

Q. Table 1: Comparison of Characterization Techniques

| Technique | Key Peaks/Data | Utility for This Compound | Reference |

|---|---|---|---|

| ¹H NMR | δ 4.4 ppm (–CH₂Cl) | Confirms chloromethyl group | |

| IR | 650–750 cm⁻¹ (C–Cl) | Detects halogen presence | |

| X-ray Diffraction | C3–C9–C10 angle = 113.4° | Reveals steric distortions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.